molecular formula C9H19NO2 B14512522 Ethyl (3-methylpentan-2-yl)carbamate CAS No. 62603-57-0

Ethyl (3-methylpentan-2-yl)carbamate

Cat. No.: B14512522
CAS No.: 62603-57-0
M. Wt: 173.25 g/mol
InChI Key: PRFFHMZHXJELJJ-UHFFFAOYSA-N
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Description

Ethyl (3-methylpentan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes an ethyl group, a 3-methylpentan-2-yl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-methylpentan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-methylpentan-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of carbamates often involves the use of phosgene or its derivatives. In this case, 3-methylpentan-2-amine can be reacted with ethyl chloroformate or phosgene to produce this compound. The process is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-methylpentan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl (3-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. For example, as a protecting group, it can temporarily block the reactive sites of amines, preventing unwanted reactions during synthesis. The carbamate group can be cleaved under specific conditions, releasing the free amine . In biological systems, it may inhibit enzymes by forming stable carbamate-enzyme complexes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate
  • tert-Butyl carbamate

Comparison

Ethyl (3-methylpentan-2-yl)carbamate is unique due to its branched alkyl group, which can influence its reactivity and stability compared to other carbamates. For example, tert-Butyl carbamate is more sterically hindered, making it less reactive in certain reactions. Phenyl carbamate, on the other hand, has an aromatic ring that can participate in π-π interactions, affecting its properties .

Properties

CAS No.

62603-57-0

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl N-(3-methylpentan-2-yl)carbamate

InChI

InChI=1S/C9H19NO2/c1-5-7(3)8(4)10-9(11)12-6-2/h7-8H,5-6H2,1-4H3,(H,10,11)

InChI Key

PRFFHMZHXJELJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC(=O)OCC

Origin of Product

United States

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